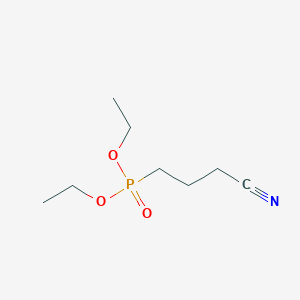
diethyl 3-cyanopropylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diethyl 3-cyanopropylphosphonate is an organophosphorus compound with the molecular formula C8H16NO3P It is a phosphonate ester that contains a cyanopropyl group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
diethyl 3-cyanopropylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate halide .
Industrial Production Methods
Industrial production of diethyl-3-cyanopropylphosphonate typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
diethyl 3-cyanopropylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride for activation, and various nucleophiles such as O, S, N, and C nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of phosphonylated derivatives .
Aplicaciones Científicas De Investigación
diethyl 3-cyanopropylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonylated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of diethyl-3-cyanopropylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various biomolecules, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl-3-cyanopropylphosphonate include:
- Diethyl phosphonate
- Diethyl cyanomethylphosphonate
- Diethyl (3-aminopropyl)phosphonate
Uniqueness
diethyl 3-cyanopropylphosphonate is unique due to its cyanopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other phosphonates may not be as effective .
Propiedades
Número CAS |
53253-67-1 |
|---|---|
Fórmula molecular |
C8H16NO3P |
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
4-diethoxyphosphorylbutanenitrile |
InChI |
InChI=1S/C8H16NO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-6,8H2,1-2H3 |
Clave InChI |
WSRSAJMZQTVHFG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCC#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


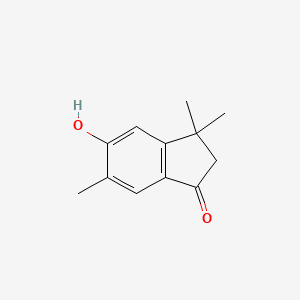
![6-benzylhexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8787201.png)
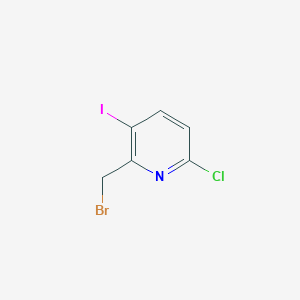
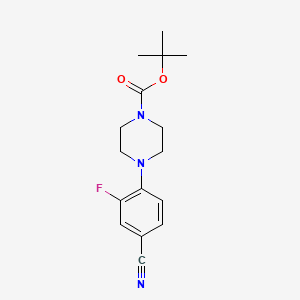
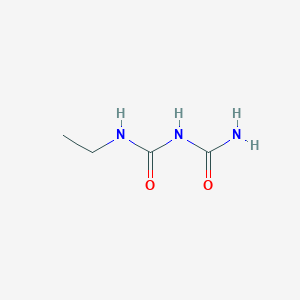
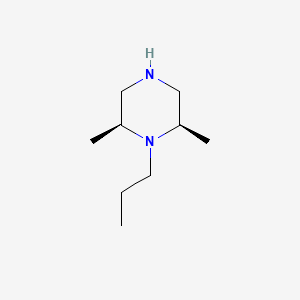
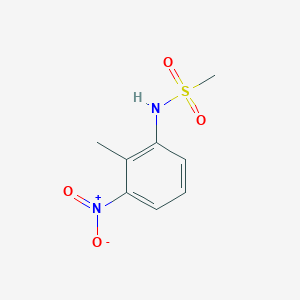
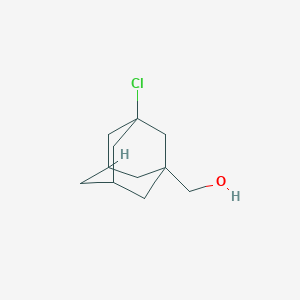
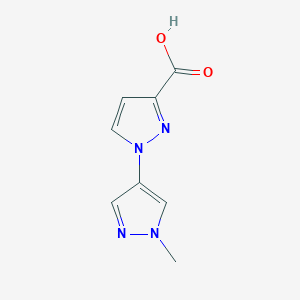
![Benzonitrile, 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chloro-3-fluorophenoxy]-5-chloro-](/img/structure/B8787267.png)
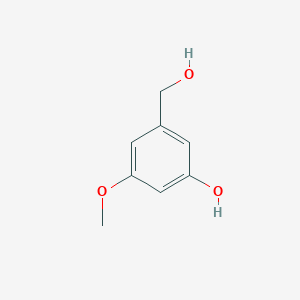
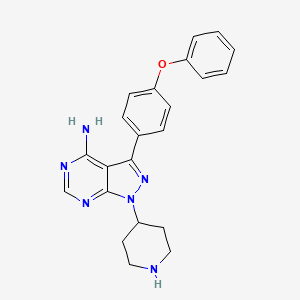
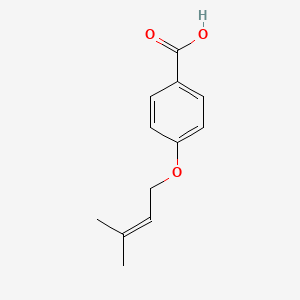
![6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8787278.png)
